4-((6-Chloro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile serves as a key intermediate in synthesizing a potent and selective cathepsin S inhibitor, JNJ 10329670. [] Cathepsin S plays a crucial role in the immune response by degrading the invariant chain associated with major histocompatibility complex (MHC) class II molecules. Inhibiting cathepsin S disrupts this process, leading to impaired antigen presentation and subsequent suppression of the immune response. JNJ 10329670 exhibited potent inhibitory activity against human cathepsin S while demonstrating remarkable selectivity over other cathepsins and proteases. [] This selectivity is crucial for minimizing potential side effects associated with broad-spectrum protease inhibition. In cellular assays, JNJ 10329670 effectively blocked invariant chain degradation in human B cells and dendritic cells, leading to reduced antigen presentation and suggesting its potential as an immunosuppressive agent for treating autoimmune diseases and allergies. []
4-((6-Chloro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile represents a versatile building block for developing novel herbicides targeting protoporphyrinogen IX oxidase (PPO). [, ] PPO is an essential enzyme in plants responsible for chlorophyll biosynthesis. Inhibition of PPO leads to the accumulation of protoporphyrin IX, a photodynamic compound that generates reactive oxygen species upon light exposure, causing cellular damage and plant death. Compound 7af, incorporating the 4-((6-chloro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile scaffold, exhibited potent and broad-spectrum herbicidal activity in postemergence applications. [] Importantly, 7af displayed high selectivity for plant PPO over human PPO, indicating a favorable safety profile for human health. [] This selectivity arises from specific interactions with the binding pocket of plant PPO, as revealed by molecular modeling studies. []
Research suggests that 4-((6-chloro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile derivatives might hold potential as antipsychotic agents through dual inhibition of phosphodiesterase 1B (PDE1B) and PDE10A. [] PDE1B and PDE10A are enzymes responsible for degrading cyclic nucleotides (cAMP and cGMP) involved in various neuronal signaling pathways. Inhibition of these PDEs leads to increased cAMP and cGMP levels, potentially modulating dopaminergic and glutamatergic neurotransmission implicated in schizophrenia. Compound 2, a derivative of 4-((6-chloro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile, exhibited inhibitory activity against both PDE1B and PDE10A in vitro. [] Furthermore, compound 2 demonstrated antipsychotic-like effects in a rat model of schizophrenia by suppressing ketamine-induced hyperlocomotion and attenuating social isolation and cognitive deficits induced by chronic ketamine administration. [] These findings suggest that compound 2, and potentially other similar derivatives, warrant further investigation as potential treatments for schizophrenia.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: